molecular formula C22H28N4O4S2 B2363340 6-ethyl-N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 533895-89-5

6-ethyl-N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B2363340
CAS No.: 533895-89-5
M. Wt: 476.61
InChI Key: KNHOBPRLUCGWAO-UHFFFAOYSA-N
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Description

6-ethyl-N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a complex organic compound that features a thienopyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Thienopyridine Core: This can be achieved through a cyclization reaction involving a suitable diene and a nitrile derivative under acidic conditions.

    Introduction of the Sulfonylbenzoyl Group: This step involves the reaction of the thienopyridine intermediate with a sulfonyl chloride derivative in the presence of a base such as triethylamine.

    Attachment of the Pyrrolidine Group: The final step involves the nucleophilic substitution of the sulfonylbenzoyl intermediate with pyrrolidine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonylbenzoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-ethyl-N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of 6-ethyl-N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The presence of the pyrrolidine and sulfonylbenzoyl groups enhances its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds such as pyrrolidine-2,5-diones and pyrrolizines share structural similarities and biological activities.

    Thienopyridine Derivatives: Compounds like clopidogrel and prasugrel, which are used as antiplatelet agents, share the thienopyridine core structure.

Uniqueness

6-ethyl-N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is unique due to the combination of the thienopyridine core with the pyrrolidine and sulfonylbenzoyl groups, which confer distinct biological properties and potential therapeutic applications.

Properties

IUPAC Name

6-ethyl-N-methyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O4S2/c1-3-25-13-10-17-18(14-25)31-22(19(17)21(28)23-2)24-20(27)15-6-8-16(9-7-15)32(29,30)26-11-4-5-12-26/h6-9H,3-5,10-14H2,1-2H3,(H,23,28)(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNHOBPRLUCGWAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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